![molecular formula C11H14O B13609319 2-(4-Ethylphenyl)propanal](/img/structure/B13609319.png)
2-(4-Ethylphenyl)propanal
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Overview
Description
2-(4-Ethylphenyl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the phenyl ring and a propanal group. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through several methods. One common method involves the coupling reaction of a halogenated alkane with a substituted phenyl compound in the presence of a catalyst. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
2-(4-Ethylphenyl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-(4-Ethylphenyl)propanoic acid under specific conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it is used in industrial research for the development of new materials and processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different products. The specific pathways and molecular targets involved depend on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
2-(4-Ethylphenyl)propanal can be compared with other similar aldehydes, such as benzaldehyde and cinnamaldehyde. While all these compounds share the aldehyde functional group, this compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules . Similar compounds include 2-(4-Methylphenyl)propanal and 2-(4-Isopropylphenyl)propanal, which differ in the substituents attached to the phenyl ring.
Biological Activity
2-(4-Ethylphenyl)propanal, also known as 4-ethyl-2-propanal, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
- CAS Number : 614-45-9
The compound features a propanal group attached to a para-ethylphenyl moiety, which influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Pseudomonas aeruginosa | 10 | 10 |
These findings demonstrate the compound's potential as a natural preservative or therapeutic agent in combating bacterial infections .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro experiments have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
Case Study Example :
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 30% at a concentration of 50 µM). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Oxidative Stress : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.
- Apoptotic Pathways : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, promoting programmed cell death .
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its biological effects. Notable findings include:
- Cytotoxicity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : When combined with other known anticancer agents, such as doxorubicin, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(4-ethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3 |
InChI Key |
BOHZEPKRYGNOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C=O |
Origin of Product |
United States |
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